1-Bromo-4-(trimethylsilyl)but-3-yn-2-one 1-Bromo-4-(trimethylsilyl)but-3-yn-2-one
Brand Name: Vulcanchem
CAS No.: 433257-41-1
VCID: VC4317168
InChI: InChI=1S/C7H11BrOSi/c1-10(2,3)5-4-7(9)6-8/h6H2,1-3H3
SMILES: C[Si](C)(C)C#CC(=O)CBr
Molecular Formula: C7H11BrOSi
Molecular Weight: 219.153

1-Bromo-4-(trimethylsilyl)but-3-yn-2-one

CAS No.: 433257-41-1

Cat. No.: VC4317168

Molecular Formula: C7H11BrOSi

Molecular Weight: 219.153

* For research use only. Not for human or veterinary use.

1-Bromo-4-(trimethylsilyl)but-3-yn-2-one - 433257-41-1

Specification

CAS No. 433257-41-1
Molecular Formula C7H11BrOSi
Molecular Weight 219.153
IUPAC Name 1-bromo-4-trimethylsilylbut-3-yn-2-one
Standard InChI InChI=1S/C7H11BrOSi/c1-10(2,3)5-4-7(9)6-8/h6H2,1-3H3
Standard InChI Key AUXMRAOWTLDXNT-UHFFFAOYSA-N
SMILES C[Si](C)(C)C#CC(=O)CBr

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-bromo-4-(trimethylsilyl)but-3-yn-2-one combines four distinct functional groups:

  • Trimethylsilyl (TMS) group: Provides steric bulk and electronic stabilization to the alkyne moiety.

  • Bromine atom: Acts as a leaving group or electrophilic site for substitution reactions.

  • Alkyne: Enables participation in cycloadditions, Sonogashira couplings, or click chemistry.

  • Ketone: Facilitates nucleophilic additions or condensations.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₁₁BrOSi
Molecular Weight219.153 g/mol
IUPAC Name1-bromo-4-trimethylsilylbut-3-yn-2-one
SMILESCSi(C)C#CC(=O)CBr
InChIKeyAUXMRAOWTLDXNT-UHFFFAOYSA-N

The compound’s structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, though specific spectral data remain unpublished . The TMS group’s electron-donating effects stabilize the alkyne, while the bromine enhances electrophilicity at the adjacent carbon, making it reactive toward nucleophiles .

Reactivity and Applications

Cyclization and Heterocycle Formation

The compound’s alkyne and ketone groups enable participation in cyclization reactions. For example, in propargyl aza-Claisen rearrangements, it serves as a precursor to nitrogen-containing heterocycles, which are pivotal in drug discovery . The TMS group enhances regioselectivity by directing alkyne reactivity toward specific positions .

Multicomponent Reactions (MCRs)

1-Bromo-4-(trimethylsilyl)but-3-yn-2-one acts as a dienophile in Diels-Alder reactions or as a coupling partner in metal-catalyzed cross-couplings. Its bromine atom can be displaced in nucleophilic aromatic substitutions, enabling the synthesis of aryl-alkyne hybrids.

Table 2: Representative Applications

ApplicationReaction TypeOutcome
Heterocycle SynthesisPropargyl aza-Claisen RearrangementIsoxazol-4-amine derivatives
Cross-CouplingSonogashira CouplingFunctionalized aryl alkynes
Electrophilic SubstitutionBromine DisplacementThioether or amine derivatives
PrecautionImplementation Example
Personal Protective Equipment (PPE)Nitrile gloves, safety goggles
VentilationFume hoods or closed systems
Storage4°C under argon/vacuum
Spill ManagementInert absorbents (e.g., sand)

Future Directions and Research Opportunities

  • Pharmaceutical Applications: Exploiting its cyclization potential to synthesize kinase inhibitors or antimicrobial agents.

  • Materials Science: Developing silylated polymers with tailored electronic properties.

  • Catalysis: Investigating its role in transition-metal-catalyzed C–H activation reactions.

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